molecular formula C11H17ClN2O B1522479 4-Amino-3-methyl-N-propylbenzamide hydrochloride CAS No. 1269288-76-7

4-Amino-3-methyl-N-propylbenzamide hydrochloride

Cat. No.: B1522479
CAS No.: 1269288-76-7
M. Wt: 228.72 g/mol
InChI Key: GZTAZBUMNREYHP-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-N-propylbenzamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the acylation of 4-amino-3-methylbenzoic acid with propylamine, followed by the formation of the hydrochloride salt. The reaction typically requires the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of 4-Amino-3-methyl-N-propylbenzamide hydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-N-propylbenzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-3-methyl-N-propylbenzamide hydrochloride.

  • Reduction: Formation of this compound from its nitro derivative.

  • Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

4-Amino-3-methyl-N-propylbenzamide hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-N-propylbenzamide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-Amino-N-ethylbenzamide hydrochloride

  • 4-Amino-3-methyl-N-ethylbenzamide hydrochloride

  • 4-Amino-3-methyl-N-butylbenzamide hydrochloride

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Properties

IUPAC Name

4-amino-3-methyl-N-propylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9;/h4-5,7H,3,6,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTAZBUMNREYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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